alpha-Aescin

Description

Historical Context of Saponin (B1150181) Research and Escin (B49666) Ia Emergence

Saponins (B1172615), a class of glycosides found in various plants, have been a subject of scientific investigation for their diverse biological properties. The use of plants containing saponins in traditional medicine dates back centuries. Horse chestnut, the source of escin Ia, was historically used as a traditional medicine for various conditions, including hemorrhoids, varicose veins, hematoma, and venous congestion dovepress.com.

Escin itself was first isolated in 1953 dovepress.com. It was recognized as the primary active component responsible for the anti-oedematous, anti-inflammatory, and venotonic properties observed in horse chestnut extracts dovepress.comimpactfactor.org. Escin is a mixture of triterpene saponins, with alpha-escin and beta-escin being two main forms, which can interconvert under certain conditions researchgate.net. Escin Ia is identified as a specific isomer within this complex mixture, belonging to the barrigenol-type (BAT) triterpenoid (B12794562) saponins derived from an oleanane (B1240867) backbone nih.gov. The emergence of research specifically focusing on Escin Ia, as opposed to the total escin mixture, reflects a progression in natural product chemistry and pharmacology towards isolating and characterizing individual active compounds to better understand their specific mechanisms of action and therapeutic potential. Early research demonstrated the potent anti-inflammatory and anti-oedematous effects of escin researchgate.net.

Contemporary Significance of Escin Ia in Pharmaceutical Sciences

In contemporary pharmaceutical sciences, Escin Ia holds significance due to ongoing research into its various biological activities beyond its historically recognized effects. While initially known for its anti-inflammatory and anti-oedematous properties, recent decades have seen reports on novel activities relevant to various diseases, including cancer researchgate.net.

Current academic research explores the potential of Escin Ia in several areas:

Anti-inflammatory and Antioxidant Effects: Escin Ia exhibits significant antioxidant and anti-inflammatory properties, which are being investigated in the context of chronic inflammatory diseases. Studies have shown its ability to reduce proinflammatory cytokines and oxidative stress biomarkers patsnap.com. Its anti-inflammatory mechanisms are correlated with pathways such as the glucocorticoid receptor/NF-κB signaling pathway naturalproducts.net.

Anticancer Research: Escin Ia has shown potential anticancer properties, including anti-proliferative effects on cancer cells in laboratory studies and animal models researchgate.net. It has demonstrated inhibitory effects on the invasion and epithelial-to-mesenchymal transition (EMT) in certain cancer cells, such as triple-negative breast cancer cells, potentially through the down-regulation of LOXL2 expression biomol.comcaymanchem.commedchemexpress.combiocrick.com. Research also indicates its efficacy in combination with other drugs to enhance apoptotic, anti-metastasis, and anti-angiogenetic effects researchgate.net.

Antiviral Activity: Escin Ia has been found to inhibit HIV-1 protease activity in cell-free assays biomol.comcaymanchem.commedchemexpress.com.

Gastrointestinal Protection: Studies suggest that Escin Ia may offer protection against gastrointestinal diseases by inhibiting inflammation and oxidative stress patsnap.com. It has shown promise in ameliorating colitis symptoms in animal models patsnap.com.

Vascular Permeability: Escin Ia has been shown to reduce increases in vascular permeability induced by various agents in animal models biomol.comcaymanchem.com.

The detailed research findings highlight the multifaceted therapeutic profile of Escin Ia, making it a compound of continued interest in the search for new pharmaceutical agents from natural sources researchgate.net.

Here is a summary of some research findings on Escin Ia:

| Biological Activity | Research Finding | Model/Assay | Source |

| HIV-1 Protease Inhibition | Inhibits HIV-1 protease activity with an IC50 of 35 µM. | Cell-free assay | biomol.comcaymanchem.commedchemexpress.com |

| Inhibition of Cancer Cell Invasion/EMT | Inhibits invasion and EMT in MDA-MB-231 breast cancer cells. | In vitro (2.5, 5, and 10 µM) | biomol.comcaymanchem.com |

| Reduction of Vascular Permeability | Reduces increases in vascular permeability induced by acetic acid (mice) or histamine (B1213489) (rats). | In vivo (100 and 200 mg/kg) | biomol.comcaymanchem.com |

| Anti-inflammatory/Antioxidant Effects | Ameliorates colitis symptoms, lowers proinflammatory cytokines and oxidative stress biomarkers, restores intestinal mucosa permeability. | DSS-induced chronic colitis in mice, Caco-2 cells | patsnap.com |

| Inhibition of Tumor Cell Growth | Desacylescin I (a biotransformation product of Escin Ia) shows potential inhibitory effects on tumor cell growth. | Mouse sarcoma-180, hepatic carcinoma H22, lung carcinoma in vivo | biocrick.com |

These findings underscore the breadth of investigations into Escin Ia's biological effects and its potential as a lead compound for drug development.

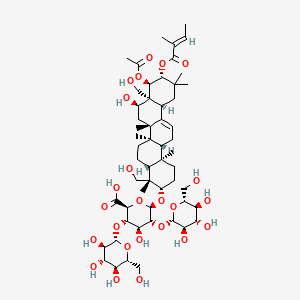

Structure

2D Structure

Properties

CAS No. |

66795-86-6 |

|---|---|

Molecular Formula |

C55H86O24 |

Molecular Weight |

1131.3 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/t26-,27+,28+,29+,30+,31+,32+,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 |

InChI Key |

AXNVHPCVMSNXNP-FPFZDEADSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |

Origin of Product |

United States |

Pharmacological Mechanisms of Action of Escin Ia

Modulation of Inflammatory Signal Transduction Pathways

The anti-inflammatory effects of escin (B49666) are multifaceted, involving the modulation of several critical signal transduction pathways that govern the inflammatory response. These mechanisms collectively contribute to the reduction of inflammation and edema.

The Nuclear Factor-kappaB (NF-κB) signaling pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. The general escin mixture has been shown to exert significant inhibitory effects on this pathway. This inhibition is a key component of its anti-inflammatory and potential antitumor activities. nih.govnih.gov

The mechanism of inhibition involves preventing the degradation of the inhibitor of kappa B alpha (IκBα). nih.gov In an inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. mdpi.com Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing the active p65 subunit of NF-κB to translocate into the nucleus. mdpi.com Research on escin indicates that it can inhibit this nuclear translocation of p65, thereby blocking the transcription of NF-κB target genes. nih.gov This leads to a downstream reduction in the expression of various pro-inflammatory mediators. nih.govnih.gov While these mechanisms are well-documented for the broader escin compound, specific studies detailing the direct effects of escin Ia on IκBα degradation and p65 translocation are not extensively available.

| Finding | Model System | Observed Effect | Reference |

|---|---|---|---|

| Inhibition of NF-κB Expression | Lipopolysaccharide (LPS)-treated mice | Escin significantly inhibited the expression of NF-κB. | nih.govnih.gov |

| Inhibition of p65 Nuclear Translocation | KBM-5 cells treated with TNF | Escin inhibited the TNF-induced nuclear translocation of the p65 subunit. | nih.gov |

| Correlation with Glucocorticoid-like Effects | Various animal models | The anti-inflammatory effects of escin are correlated with the GR/NF-κB signaling pathway. | nih.govnih.gov |

Escin exhibits a unique anti-inflammatory mechanism that mimics the action of glucocorticoids, but notably, this occurs without increasing the endogenous secretion of glucocorticoids. nih.gov Instead, the glucocorticoid-like activity of escin is attributed to its ability to elevate the protein expression of the glucocorticoid receptor (GR). nih.gov

Upon activation by a ligand, the GR translocates from the cytoplasm to the nucleus, where it can inhibit pro-inflammatory transcription factors like NF-κB. nih.gov By upregulating the expression of GR, escin enhances the cell's sensitivity to endogenous glucocorticoids and exerts its anti-inflammatory effects. This mechanism is supported by findings that the therapeutic effects of escin can be attenuated by the administration of a GR antagonist, RU486. frontiersin.orgmdpi.com This suggests that the GR plays a crucial role in mediating escin's anti-inflammatory actions. As with other mechanisms, this has been primarily studied with the general escin mixture, and specific research confirming the upregulation of GR or GR nuclear translocation by escin Ia is limited.

| Finding | Model System | Observed Effect | Reference |

|---|---|---|---|

| Elevation of GR Protein Expression | Animal models | Escin elevated the protein expression of the glucocorticoid receptor (GR). | nih.gov |

| Independence from Endogenous Glucocorticoids | Animal models | Escin's anti-inflammatory effect was not dependent on increasing the secretion of glucocorticoids. | nih.gov |

| Attenuation by GR Antagonist | Atopic dermatitis mouse model | Pre-treatment with the GR antagonist RU486 attenuated the therapeutic effects of escin. | frontiersin.orgmdpi.com |

The role of escin in the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators, is not definitively established and some findings appear contradictory.

Some research indicates that escin's anti-inflammatory mechanism is not correlated with the COX/PGF2α signaling pathway. nih.govnih.gov This is supported by studies where the co-administration of escin with a potent prostaglandin-synthesis inhibitor, diclofenac, did not alter escin's anti-inflammatory effect. nih.gov However, other studies have demonstrated that aescin can significantly reduce the expression of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. nih.govnih.gov For instance, in a model of benign prostatic hyperplasia, aescin treatment attenuated the expression of COX-2 in prostate tissue. nih.gov

There is a notable lack of detailed research on the direct inhibitory effects of escin, and particularly escin Ia, on the activity of lipoxygenase enzymes.

Consistent with the conflicting findings on COX inhibition, the modulation of prostaglandin (B15479496) synthesis by escin is complex. While some studies suggest its primary anti-inflammatory action is independent of prostaglandin inhibition, others have shown that escin can decrease the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. nih.gov

Conversely, some research has indicated that escin may actually increase the release of prostaglandin F2α (PGF2α). nih.govnih.gov PGF2α has different physiological effects compared to PGE2, including vasoconstriction, which may contribute to escin's venotonic properties. nih.gov

Regarding leukotrienes, which are products of the lipoxygenase pathway, there is limited specific information. One study noted that escin can modulate the formation of leukotriene B4 (LTB4), a potent chemoattractant for leukocytes. nih.govfrontiersin.org However, detailed mechanistic studies on how escin Ia specifically modulates the synthesis of various prostaglandins (B1171923) and leukotrienes are scarce.

Phospholipase A2 (PLA2) is a critical upstream enzyme in the inflammatory cascade, responsible for releasing arachidonic acid from membrane phospholipids, which then becomes available for metabolism by COX and LOX enzymes. sinobiological.com Research has shown that escin can interfere with this initial step.

In an in vitro model using human umbilical vein endothelial cells (HUVECs) under hypoxic conditions, escin demonstrated a protective effect by inhibiting the hypoxia-induced increase in PLA2 activity. nih.gov By limiting the release of arachidonic acid, escin can theoretically reduce the substrate available for the synthesis of a wide range of pro-inflammatory eicosanoids. This inhibition of PLA2 represents a significant upstream point of intervention in the inflammatory pathway. Specific studies confirming the direct inhibition of various isoforms of phospholipase A2 by escin Ia have not been extensively reported.

Escin has been demonstrated to regulate the expression of several key pro-inflammatory cytokines. Its anti-inflammatory effects are, in part, mediated by the downregulation of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.govnih.gov

Studies have shown that in various models of inflammation, treatment with escin leads to a marked reduction in the levels of these cytokines. nih.gov For instance, in cell cultures exposed to lipopolysaccharides, escin, particularly in synergy with glucocorticoids, significantly reduced the content of TNF-α and IL-1β. nih.gov Furthermore, β-escin has been shown to reduce the release of Th2-associated cytokines like IL-5 and IL-13 in models of allergic airway inflammation. nih.gov This broad-spectrum inhibition of key inflammatory cytokines is consistent with its upstream effects on signaling pathways like NF-κB.

Information regarding the specific effects of escin or escin Ia on the expression of chemokines—a class of cytokines that direct the migration of immune cells—is not as well-documented in the available scientific literature.

| Cytokine | Model System | Observed Effect | Reference |

|---|---|---|---|

| TNF-α | LPS-stimulated cell culture; Animal models | Escin reduced the levels of TNF-α. | nih.gov |

| IL-1β | LPS-stimulated cell culture; Animal models | Escin reduced the levels of IL-1β. | nih.govnih.gov |

| IL-5 | Murine model of allergic airway inflammation | β-escin significantly decreased the release of IL-5 into bronchoalveolar lavage fluid. | nih.gov |

| IL-6 | Human synovial fibroblasts | Visfatin-induced IL-6 production was targeted by interventions, though direct escin effect was not the primary focus. (Contextual) | mdpi.com |

| IL-13 | Murine model of allergic airway inflammation | β-escin significantly decreased the release of IL-13 into bronchoalveolar lavage fluid. | nih.gov |

Bradykinin (B550075) Pathway Modulation

Escin Ia exerts significant influence on the bradykinin pathway, a key system involved in inflammation, vasodilation, and pain. The compound's therapeutic effects, particularly its anti-edema properties, are partly attributable to its ability to reduce the activity of bradykinin. mdpi.comnih.govscilit.com By antagonizing the action of bradykinin, escin helps to decrease capillary permeability, mitigating fluid leakage into surrounding tissues. mdpi.com This modulation is crucial in managing conditions characterized by inflammation and edema, such as blunt trauma and venous insufficiency. mdpi.comnih.gov

The precise mechanism by which escin modulates this pathway is still under investigation, but several hypotheses have been proposed. One potential mechanism involves a glucocorticoid-like activity, where escin may interact with glucocorticoid receptors, which have been shown in some models to reduce bradykinin activity. researchgate.net Another possibility is an indirect action via the inhibition of nitric oxide (NO•), as bradykinin can increase NO• concentrations. researchgate.net A third hypothesis relates to a potential action on the coagulation cascade. researchgate.net By interfering with this pathway, escin Ia helps to counteract the vasodilation and increased permeability stimulated by bradykinin, thereby reducing inflammation and the formation of edema. nih.gov

Histamine (B1213489) and Serotonin (B10506) Activity Attenuation

Escin Ia demonstrates a notable ability to attenuate the effects of key inflammatory mediators like histamine and serotonin, although its efficacy varies between the two. nih.gov Research on different escin isoforms has provided specific insights into the action of Escin Ia.

| Escin Isoform | Histamine-Induced Permeability Inhibition | Serotonin-Induced Permeability Inhibition |

|---|---|---|

| Escin Ia | Yes | No |

| Escin Ib | Yes | Yes |

| Escin IIa | Yes | Yes |

| Escin IIb | Yes | Yes |

Vascular Integrity and Permeability Regulation

Endothelial Cell Barrier Function Stabilization

A cornerstone of Escin Ia's vascular activity is its ability to stabilize the endothelial cell barrier, which is critical for maintaining vascular homeostasis. plos.org The endothelium, a single layer of cells lining the blood vessels, regulates the passage of fluids and molecules between the bloodstream and surrounding tissues. Escin helps to protect this barrier, particularly under conditions of stress such as hypoxia (low oxygen). nih.govdovepress.com

Research indicates that escin can prevent pathological increases in blood vessel permeability by protecting against the reorganization of the endothelial cytoskeleton. dovepress.com In studies using human umbilical vein endothelial cells (HUVECs), β-escin demonstrated a protective effect against permeability induced by the inflammatory cytokine TNF-α. plos.org Furthermore, escin has been shown to inhibit the activation of endothelial cells, which is an initial step in the inflammatory process that can lead to increased permeability and neutrophil adhesion. nih.gov By stabilizing lysosomal membranes within endothelial cells, escin prevents the release of enzymes that can degrade the vessel wall, thereby reinforcing its structural integrity. patsnap.com

Venotonic Effects and Vascular Tone Enhancement

Escin Ia is recognized for its venotonic properties, meaning it enhances the tone and strength of venous walls. consensus.appnih.govcaringsunshine.com This effect is particularly beneficial in conditions like chronic venous insufficiency, where weakened vascular structures lead to poor blood flow. caringsunshine.com The primary evidence for this venotonic effect comes from in vitro studies on isolated human saphenous veins. nih.govresearchgate.net

Anti-Edematous Mechanisms

The anti-edematous (anti-swelling) activity of Escin Ia is one of its most well-documented pharmacological effects. nih.govnih.gov This property arises from a combination of its actions on vascular permeability, inflammation, and venous tone. nih.govpatsnap.com By reducing the leakage of fluid from capillaries into the surrounding tissue, escin directly counteracts the formation of edema. patsnap.com

Key mechanisms contributing to this effect include:

Decreased Capillary Permeability: Escin seals the small pores in the capillary walls, preventing fluid from escaping. This is achieved by inhibiting the release of inflammatory mediators and enzymes that degrade the capillary structure. nih.govpatsnap.comcaringsunshine.com

Anti-Inflammatory Action: By attenuating the inflammatory response, escin reduces one of the primary drivers of edema. patsnap.comresearchgate.net

Venotonic Effects: By enhancing venous tone, escin improves blood circulation and lymphatic drainage, which helps to remove excess fluid from the tissues. dovepress.com

In animal studies, Escin Ia at a dose of 200 mg/kg was shown to inhibit hind paw edema induced by carrageenin, a substance used to provoke localized inflammation. nih.gov

| Mechanism | Description | Supporting Findings |

|---|---|---|

| Reduced Vascular Permeability | Strengthens capillary walls and reduces fluid leakage into tissues. | Inhibition of hyaluronidase (B3051955) and other enzymes; antagonism of histamine. nih.govpatsnap.comcaringsunshine.com |

| Anti-Inflammatory Effects | Inhibits the synthesis and release of pro-inflammatory mediators. | Inhibition of COX and lipoxygenase enzymes. patsnap.com |

| Venotonic Action | Increases venous wall tension, improving blood return and fluid drainage. | Demonstrated increase in tone in isolated human saphenous veins. nih.govresearchgate.net |

Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1) Modulation

Escin Ia's protective effect on blood vessel permeability may be explained by its modulation of Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), also known as CD31. nih.govresearchgate.net PECAM-1 is a key molecule located at the junctions between endothelial cells and plays a crucial role in maintaining the integrity of the endothelial barrier and regulating leukocyte migration. researchgate.netresearchgate.net

Under conditions of cellular stress, such as hypoxia, the normal expression and distribution of PECAM-1 can be disrupted, leading to increased vascular permeability. Research has shown that escin can prevent this hypoxia-induced damage, thereby preserving the normal function of PECAM-1. nih.govresearchgate.net By promoting PECAM-1, escin helps to maintain tight junctions between endothelial cells, reinforcing the vascular barrier and preventing the leakage that contributes to edema. researchgate.net This action underscores the compound's multifaceted approach to protecting vascular integrity.

Anti-Oxidative Stress Pathways

Escin Ia has been investigated for its potential to counteract cellular damage caused by oxidative stress. This involves mechanisms aimed at neutralizing reactive oxygen species and mitigating their harmful effects on cellular components.

Oxidative Stress Marker Reduction

Research has demonstrated that Escin Ia can significantly lower the levels of oxidative stress biomarkers. patsnap.com In a study on mice with DSS-induced chronic colitis, Escin Ia administration led to a reduction in markers of oxidative stress. patsnap.comdntb.gov.ua This effect is part of its broader mechanism of inhibiting inflammation and oxidative stress, potentially through the LOXL2/MMP-9 pathway. dntb.gov.uaconsensus.app In a mouse model of Parkinson's disease, escin was also shown to attenuate oxidative stress. dntb.gov.ua

Table 1: Effect of Escin Ia on Oxidative Stress Markers in DSS-Induced Colitis Model

| Marker Type | Specific Marker | Observed Effect | Reference |

|---|---|---|---|

| Proinflammatory Cytokines | Various | Levels lowered | patsnap.com |

Cell Proliferation, Differentiation, and Death Mechanisms

Escin Ia influences fundamental cellular processes, including programmed cell death, the cell division cycle, and the growth and spread of cells, particularly in the context of cancer research.

Apoptosis Induction (Programmed Cell Death)

Escin Ia is involved in modulating apoptosis. In studies using HT22 cells, Escin Ia, along with Escin Ib and Isoescin Ia, was found to significantly decrease levels of mutant huntingtin (mHtt) protein and inhibit the apoptosis induced by this protein. frontiersin.orgnih.gov The degradation of mHtt and the resulting decrease in its cytotoxic effects were closely linked to the induction of autophagy. frontiersin.orgnih.gov

More broadly, the compound escin has been shown to induce caspase-dependent apoptosis in various cancer cells, including osteosarcoma and human renal cancer cells. nih.govzenodo.org This process is often mediated through the mitochondrial (intrinsic) pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.govmdpi.com The activation of the ROS/p38 MAPK signaling pathway has also been identified as a key trigger for escin-induced apoptosis. nih.govzenodo.org

Table 2: Research Findings on Escin Ia and Apoptosis

| Cell Line/Model | Key Findings | Mechanism of Action | Reference(s) |

|---|---|---|---|

| HT22 cells (Huntington's Disease model) | Inhibited mHtt-induced apoptosis. | Decreased mutant huntingtin (mHtt) protein levels, associated with autophagy induction. | frontiersin.orgnih.gov |

| Human Osteosarcoma cells (escin) | Induced caspase-dependent apoptosis. | Activated ROS/p38 MAPK signaling pathway; mitochondrial-mediated pathway. | nih.gov |

Cell Cycle Arrest

Studies on β-escin have demonstrated its ability to halt the cell cycle, thereby suppressing the proliferation of cancer cells. In HT-29 human colon cancer cells, β-escin was observed to arrest the cell cycle at the G1-S phase transition. aacrjournals.org This arrest was associated with a dose-dependent induction of the protein p21WAF1/CIP1 and a decrease in the expression of cyclin A. aacrjournals.org In contrast, the levels of other G1 phase proteins like cyclin D1, cyclin E, and Cdk2 were not significantly altered in this specific study. aacrjournals.org In other research involving hepatocellular carcinoma HepG2 cells, escin treatment caused a G1/S phase arrest by reducing the expression of cyclin E/Cdk2. thieme-connect.com Furthermore, escin has been reported to induce G2/M phase arrest in human renal cancer cells. zenodo.orgmdpi.comnih.gov

Table 3: Effect of Escin on Cell Cycle Regulation

| Cell Line | Phase of Arrest | Key Molecular Changes | Reference(s) |

|---|---|---|---|

| HT-29 (Colon Cancer) | G1-S | Induction of p21WAF1/CIP1; Decreased cyclin A. | aacrjournals.org |

| HepG2 (Hepatocellular Carcinoma) | G1/S | Reduction in cyclin E/Cdk2 expression. | thieme-connect.com |

Anti-Proliferative and Anti-Invasive Activities

Escin Ia has been identified as a significant inhibitor of cancer cell invasion and metastasis. nih.gov A key study demonstrated that Escin Ia suppresses the metastasis of triple-negative breast cancer by inhibiting the epithelial-mesenchymal transition (EMT). nih.govencyclopedia.pubnih.govdntb.gov.ua The primary mechanism for this action is the downregulation of Lysyl oxidase-like 2 (LOXL2) expression. nih.govmdpi.com This leads to an upregulation of E-cadherin mRNA expression, a crucial component for cell-cell adhesion, and a moderate downregulation of MMP9 mRNA, an enzyme involved in breaking down the extracellular matrix. nih.gov These actions collectively reduce the invasive potential of cancer cells. nih.govnih.gov The anti-proliferative activities of the broader escin compound are often mediated through the inhibition of signaling pathways such as NF-κB, JAK/STAT, and ERK1/2. mdpi.comencyclopedia.pubnih.gov

Table 4: Anti-Invasive Mechanisms of Escin Ia in MDA-MB-231 Breast Cancer Cells

| Molecular Target | Effect of Escin Ia | Consequence | Reference |

|---|---|---|---|

| LOXL2 mRNA | Downregulation | Inhibition of epithelial-mesenchymal transition (EMT). | nih.gov |

| E-cadherin mRNA | Upregulation | Increased cell-cell adhesion, counteracting invasion. | nih.gov |

Angiogenesis Inhibition

Escin Ia demonstrates significant anti-angiogenic properties by interfering with key processes required for the formation of new blood vessels. hopkinsmedicine.org Angiogenesis is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. hopkinsmedicine.orgcancer.gov The inhibitory effects of escin Ia are multifaceted, targeting endothelial cells and the signaling pathways that regulate their function.

Research, primarily on the broader compound escin, indicates that its anti-angiogenic effects stem from the suppression of endothelial cell proliferation, migration, and tube formation, which are all essential steps in the angiogenic process. consensus.app A primary mechanism underlying these effects is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and angiogenesis, including vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8). nih.govnih.gov

By blocking the activation of NF-κB, escin Ia reduces the production and secretion of these key pro-angiogenic factors. nih.govnih.gov Studies on pancreatic cancer cell lines have shown that escin significantly suppresses the mRNA expression and secretion of both VEGF and IL-8 induced by tumor necrosis factor-α (TNF-α). nih.govnih.gov Consequently, the conditioned medium from escin-treated cancer cells shows a reduced capacity to induce tube formation in human endothelial cells, directly demonstrating the inhibition of angiogenesis. nih.govnih.gov The anti-angiogenic activity is also linked to the downregulation of other molecular pathways, including the Akt pathway. consensus.app

| Molecular Target/Process | Observed Effect of Escin | Cell/Model System | Reference |

|---|---|---|---|

| NF-κB Activation | Inhibited nuclear translocation and activity | Pancreatic Cancer Cell Lines (BxPC-3, AsPC-1, SW1990) | nih.govnih.gov |

| VEGF Secretion | Significantly suppressed | Pancreatic Cancer Cell Lines | nih.govnih.gov |

| IL-8 Secretion | Significantly suppressed | Pancreatic Cancer Cell Lines | nih.govnih.gov |

| Endothelial Cell Tube Formation | Inhibited | Human Endothelial Cells | consensus.appnih.gov |

| Akt Pathway | Inhibited | Not specified | consensus.app |

Autophagy Induction and Protein Degradation

Studies have shown that escin Ia can trigger autophagic processes in different cell types. In human osteosarcoma cells, escin treatment leads to the formation of autophagosomes and upregulates the expression of key autophagy-related proteins, including LC3BII, ATG5, ATG12, and Beclin-1. nih.govnih.gov This induction of autophagy was found to be mediated through the activation of the ROS/p38 MAPK signaling pathway. nih.govnih.gov

Furthermore, research specifically identifying escin Ia has demonstrated its ability to induce autophagy to promote the degradation of mutant huntingtin (mHtt) protein, which is associated with Huntington's disease. nih.govresearchgate.netnih.gov In this context, escin Ia was shown to induce autophagic flux, monitored by observing GFP-LC3 puncta formation and measuring the expression levels of LC3-II and p62. nih.govresearchgate.net The underlying mechanism involves the suppression of the PI3K/Akt/mTOR signaling pathway and activation of the ERK pathway. nih.gov

Beyond autophagy, escin has also been shown to promote protein degradation via the ubiquitin-proteasome system. nih.gov In breast cancer cells, escin was found to accelerate the ubiquitination and subsequent proteasomal degradation of the enzyme glucose-6-phosphate dehydrogenase (G6PD). nih.gov This action was confirmed by the observation that the proteasome inhibitor MG132 could reverse the escin-induced decrease in G6PD protein levels. nih.gov

| Process/Target | Observed Effect of Escin/Escin Ia | Signaling Pathway Implicated | Cell/Model System | Reference |

|---|---|---|---|---|

| Autophagy Induction | Increased autophagosome formation; Upregulated LC3BII, ATG5, ATG12, Beclin-1 | ROS/p38 MAPK | Human Osteosarcoma Cells | nih.govnih.gov |

| Mutant Huntingtin (mHtt) Degradation | Decreased mHtt levels via autophagy induction | mTOR and ERK signaling | HT22 Cells | nih.govresearchgate.netnih.gov |

| G6PD Protein Degradation | Promoted ubiquitination and proteasomal degradation | Ubiquitin-Proteasome System | Breast Cancer Cells | nih.gov |

| Autophagic Flux | Increased ratio of RFP-LC3 to GFP-LC3; Decreased p62 expression | mTOR signaling | HT22 Cells | nih.govresearchgate.net |

Cellular and Molecular Target Research of Escin Ia

Receptor-Ligand Interactions and Signal Transduction Cascades

Escin (B49666) Ia engages with several key cellular receptors and modulates multiple signal transduction cascades, influencing processes from inflammation to cell survival and apoptosis.

A significant aspect of escin's anti-inflammatory effect is its interaction with the glucocorticoid signaling pathway. Research has shown that escin exerts a glucocorticoid-like effect not by increasing the endogenous secretion of glucocorticoids, but by elevating the protein expression of the Glucocorticoid Receptor (GR). This upregulation of GR enhances the cell's sensitivity to existing glucocorticoids and is a key mechanism for its anti-inflammatory properties. The binding of a ligand to GR causes it to translocate to the nucleus, where it can inhibit pro-inflammatory transcription factors.

The interaction is pivotal, as the anti-inflammatory effects of escin are reportedly attenuated by the presence of a GR antagonist, RU486, confirming that its therapeutic action is mediated through this receptor. This mechanism correlates with the subsequent inhibition of the NF-κB signaling pathway.

Table 1: Research Findings on Escin and Glucocorticoid Receptor (GR) Interaction

| Model/System | Key Finding | Observed Effect |

|---|---|---|

| Lipopolysaccharide (LPS)-treated mice | Escin elevates the protein expression of the GR. | Suggests a glucocorticoid-like anti-inflammatory effect. |

| Atopic Dermatitis (AD) Mouse Model | Pre-treatment with a GR antagonist (RU486) attenuated the therapeutic effects of escin. | Confirms that escin's effects are mediated through the GR. |

Escin Ia demonstrates selective modulation of critical kinase signaling pathways, with effects that are highly dependent on the cellular context and cell type. These pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK, p38) and the PI3K/Akt pathway, are central to regulating cell proliferation, survival, and angiogenesis.

In human osteosarcoma cells, escin was found to induce apoptosis and autophagy by activating the ROS/p38 MAPK signaling pathway. nih.gov The study noted that escin upregulated p38 expression in a dose- and time-dependent manner but had a minimal impact on JNK and ERK-2. nih.gov Conversely, in a study on human umbilical vein endothelial cells (HUVECs), β-escin was shown to inhibit angiogenesis by repressing the activation of Akt, while no effect was observed on the phosphorylation of ERK and p38. mdpi.com Further research has indicated that β-escin can inhibit the proliferation of osteosarcoma cells by blocking the PI3K/Akt pathway. worldscientific.com This demonstrates that escin's targeting of kinase cascades is specific to the biological process and cell line being investigated. nih.govmdpi.comworldscientific.com

Table 2: Context-Dependent Kinase Pathway Modulation by Escin

| Cell/Model Type | Pathway Targeted | Effect of Escin |

|---|---|---|

| Human Osteosarcoma Cells | p38 MAPK | Activation / Upregulation nih.gov |

| Human Osteosarcoma Cells | PI3K/Akt | Inhibition / Blocking worldscientific.com |

| Human Umbilical Vein Endothelial Cells (HUVECs) | PI3K/Akt | Inhibition of phosphorylation mdpi.com |

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway. Escin's interaction with this pathway is complex, exhibiting both pro-apoptotic and anti-apoptotic effects depending on the experimental model.

In the context of oncology, escin consistently demonstrates a pro-apoptotic role by inactivating anti-apoptotic Bcl-2 proteins. In human skin melanoma cells, escin was shown to inactivate Bcl-2 signaling, leading to apoptosis. nih.gov Similarly, in osteosarcoma cells, escin downregulated the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting caspase-dependent apoptosis. nih.gov This inhibitory action on pro-survival proteins is a key component of its anti-cancer effects. mdpi.com

Conversely, in models of cellular injury, escin has shown protective, anti-apoptotic effects. In a study involving lipopolysaccharide-induced injury in SH-SY5Y neuronal cells, escin was found to protect the cells from apoptosis by increasing Bcl-2 levels and favorably altering the BAX/BCL2 ratio. nih.govnih.gov This suggests that escin can stabilize mitochondrial function and prevent cell death in non-cancerous cells under stress.

Table 3: Dual Role of Escin in Regulating Bcl-2 Signaling

| Model | Effect on Bcl-2 | Outcome |

|---|---|---|

| Human Skin Melanoma (CHL-1) Cells | Inactivation of Bcl-2 signaling nih.gov | Pro-apoptotic |

| Human Osteosarcoma Cells | Downregulation of Bcl-2 and Bcl-xL nih.gov | Pro-apoptotic |

| Human Pancreatic Cancer Cells | Inhibition of Bcl-2 expression nih.gov | Pro-apoptotic |

Transcriptional Factor Regulation

Escin Ia directly influences the activity of key transcriptional factors that govern inflammation and cell cycle progression.

Nuclear Factor-kappaB (NF-κB) is a master regulator of the inflammatory response. A primary mechanism of escin's anti-inflammatory activity is the potent inhibition of the NF-κB signaling pathway. Research across various models has demonstrated that escin significantly inhibits the expression and activation of NF-κB. mdpi.com

This inhibition is mechanistically linked to its effects on the Glucocorticoid Receptor; by upregulating GR, escin enhances the repression of NF-κB-mediated gene expression. In concanavalin A-induced autoimmune hepatitis, escin administration strongly reduced the expression and nuclear translocation of the NF-κB p65 subunit in hepatocytes. This downregulation of NF-κB activity prevents the transcription of numerous pro-inflammatory cytokines and mediators, forming the cornerstone of escin's anti-inflammatory and chemosensitizing effects. nih.gov

Escin has been shown to regulate cell cycle progression, a critical component of its anti-proliferative effects against cancer cells. A key target in this process is the cyclin-dependent kinase inhibitor p21WAF1/CIP1.

In studies using HT-29 human colon cancer cells, β-escin treatment induced growth arrest at the G1-S phase of the cell cycle. This arrest was directly associated with a dose-dependent induction of p21WAF1/CIP1 expression. Notably, this effect was observed in cells with a mutant p53 gene and also in HCT-116 cells which carry a wild-type p53, without altering p53 expression levels. This indicates that escin's ability to induce the cell cycle inhibitor p21WAF1/CIP1 occurs through a p53-independent pathway, highlighting a valuable mechanism for inducing cell cycle arrest in tumors where p53 is non-functional. researchgate.netnih.govnih.gov

Table 4: Compounds Mentioned

| Compound Name |

|---|

| 11-beta-HSD2 (11-β-hydroxysteroid dehydrogenase type 2) |

| 5-fluorouracil |

| Akt |

| Bax |

| Bcl-2 |

| Bcl-xL |

| Caspase-3 |

| Corticosterone (B1669441) |

| COX-2 (Cyclooxygenase-2) |

| Cyclin D1 |

| Dexamethasone |

| ERK (Extracellular signal-regulated kinase) |

| Escin Ia |

| Glucocorticoid |

| IκB (Inhibitor of nuclear factor kappa B) |

| IL-1β (Interleukin-1 beta) |

| IL-6 (Interleukin-6) |

| iNOS (Inducible nitric oxide synthase) |

| JNK (c-Jun N-terminal kinases) |

| Lipopolysaccharide (LPS) |

| NF-κB (Nuclear Factor-kappaB) |

| p21WAF1/CIP1 |

| p38 MAPK (p38 mitogen-activated protein kinases) |

| p53 |

| PCNA (Proliferating cell nuclear antigen) |

| PI3K (Phosphatidylinositol 3-kinase) |

| RU486 (Mifepristone) |

| STAT3 (Signal transducer and activator of transcription 3) |

| Survivin |

| TGF-β1 (Transforming growth factor beta 1) |

Enzyme Activity Modulation

Escin Ia, a prominent triterpenoid (B12794562) saponin (B1150181), demonstrates significant biological activity through the modulation of various enzyme systems. Its therapeutic potential is linked to its ability to inhibit specific enzymes involved in inflammation and tissue degradation, stabilize cellular membranes, and influence pathways critical to cell migration and signaling.

Hyaluronidase (B3051955) Inhibition

Hyaluronidase is an enzyme that degrades hyaluronic acid, a crucial component of the extracellular matrix (ECM) that helps maintain tissue hydration and vascular barrier integrity. The inhibition of this enzyme is a key mechanism behind the anti-edematous properties of Escin Ia. By inhibiting hyaluronidase, Escin Ia preserves the integrity of hyaluronic acid, which in turn helps to maintain vascular barrier function, reduce capillary permeability, and alleviate edema. researchgate.net This action is critical in managing conditions related to chronic venous insufficiency and trauma-induced swelling.

| Component | Description | Role of Escin Ia |

|---|---|---|

| Enzyme | Hyaluronidase | Inhibitor |

| Substrate | Hyaluronic Acid (a key component of the extracellular matrix) | Prevents substrate degradation |

| Biological Effect | Degradation of the ECM, increased capillary permeability | Maintains vascular barrier function, reduces edema researchgate.net |

Lysosomal Membrane Stabilization

Lysosomes are cellular organelles that contain a host of hydrolytic enzymes. The stability of the lysosomal membrane is crucial, as the release of these enzymes into the cytoplasm can trigger inflammatory processes and contribute to cellular damage. As a saponin, Escin Ia interacts with membrane cholesterol, a property that is believed to contribute to the stabilization of lysosomal membranes. This stabilizing effect prevents the uncontrolled release of lysosomal enzymes, representing a significant anti-inflammatory mechanism.

LOXL2 and MMP-9 Pathway Modulation

Recent research has identified the Lysyl oxidase-like 2 (LOXL2) and Matrix metalloproteinase-9 (MMP-9) pathway as a key target of Escin Ia. Both LOXL2 and MMP-9 are enzymes involved in the remodeling of the extracellular matrix. Dysregulation of this pathway is associated with chronic inflammation and cancer metastasis.

Studies have shown that Escin Ia can ameliorate chronic colitis by inhibiting inflammation and oxidative stress through the LOXL2/MMP-9 pathway. researcher.lifenih.govsemanticscholar.orgresearchgate.netresearcher.life Furthermore, Escin Ia has been found to suppress the metastasis of triple-negative breast cancer by down-regulating the expression of LOXL2. science.govscience.govscience.gov MMP-9, in particular, contributes to disease pathogenesis by degrading the basement membrane and compromising the integrity of epithelial tight junctions, thereby increasing mucosal permeability. nih.gov The modulation of this pathway by Escin Ia highlights its potential in controlling conditions involving tissue remodeling and inflammation.

| Enzyme | Function in Pathophysiology | Reported Effect of Escin Ia |

|---|---|---|

| LOXL2 (Lysyl oxidase-like 2) | Promotes ECM cross-linking, involved in fibrosis and tumor invasion. | Down-regulates expression, inhibiting metastasis science.govscience.govscience.gov |

| MMP-9 (Matrix metalloproteinase-9) | Degrades ECM components, facilitates cell migration and tissue breakdown. | Inhibits the pathway, reducing inflammation and mucosal damage researcher.lifenih.govresearchgate.net |

Acetylcholinesterase (AChE) Activity

Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing symptoms of Alzheimer's disease. While various saponins (B1172615) have been investigated for their neurological effects, current research available through targeted searches does not provide significant evidence for a direct modulatory role of Escin Ia on acetylcholinesterase activity. One study noted that various escins, including Escin Ia, were investigated for their ability to clear mutant huntingtin protein aggregates, an effect relevant to neurodegenerative disease, but did not directly assess AChE inhibition. researchgate.net

Cytoskeletal Dynamics and Cellular Morphology

The cytoskeleton, composed of protein filaments like actin and tubulin, is fundamental to maintaining cell shape, motility, and intracellular transport. Escin Ia has been shown to influence the organization of the cytoskeleton, which in turn affects cellular morphology and function.

Research indicates that escin can protect the endothelial cytoskeleton from damage induced by stress factors such as hypoxia. researchgate.net It helps prevent the pathological reorganization of β-actin and β-tubulin filaments, thereby preserving the structural integrity of endothelial cells. researchgate.net This protective effect is crucial for maintaining the stability of blood vessels. Additionally, Escin Ia's impact on cellular morphology has been observed in the context of cancer, where it can influence the shape and migratory capacity of metastatic cells. science.gov Studies have also suggested a complex relationship between escin and the contractile forces generated by fibroblasts, which are heavily dependent on the actin cytoskeleton. researchgate.net

| Cellular Component | Observed Effect of Escin Ia | Functional Implication |

|---|---|---|

| Endothelial Cytoskeleton (β-actin, β-tubulin) | Protects against hypoxia-induced reorganization researchgate.net | Preservation of endothelial cell pattern and vascular integrity |

| Cancer Cell Morphology | Influences shape and invasive potential science.gov | Inhibition of epithelial-mesenchymal transition and metastasis |

| Fibroblast Contractility | Complex effects; β-escin did not induce contraction force in one study researchgate.net | Modulation of tissue tension and wound healing processes |

Preclinical Efficacy Studies of Escin Ia

In Vivo Model Systems

Preclinical investigations have employed various animal models to evaluate the biological activities of escin (B49666) Ia and the broader escin mixture. These studies provide insights into the potential therapeutic applications and underlying mechanisms of action.

Inflammation Models

The anti-inflammatory properties of escin have been demonstrated in several in vivo models. In a mouse model of contact dermatitis, which mimics a type IV hypersensitivity reaction, escin significantly inhibited oxazolone-induced ear swelling. google.com Escin has also been evaluated for its anti-inflammatory activity via intraperitoneal injection in this model. google.com Further research indicates that escin counteracts the release of pro-inflammatory mediators at the vascular level, thereby reducing inflammation. mdpi.comnih.gov Studies on rat paw edema induced by carrageenan and formalin have also shown the anti-inflammatory effects of escin. scielo.brimpactfactor.org Escin has been found to reduce neutrophil adhesion and aggregation in ex vivo studies using isolated human umbilical veins, contributing to its anti-inflammatory profile. scielo.br

Edema Models

Escin is well-recognized for its anti-edematous effects, which have been extensively studied in various in vivo models. The effectiveness of escin in preventing edema formation has been shown in models where edema is induced by agents such as albumin from chicken egg white, dextran (B179266), carrageenin, bradykinin (B550075), and compound 48/80 in laboratory animals. scielo.brimpactfactor.org In a rat model of pleurisy, horse chestnut seed extract (standardized for escin content) reduced plasma extravasation and leukocyte migration into the pleural cavity, leading to the inhibition of inflammation and edema. scielo.br The anti-exudative activity of escin is also linked to its ability to increase the tension and sealing of vascular smooth muscles through selective sensitization to Ca2+ ions, which helps decrease inflammation caused by vascular endothelium hypoxia. scielo.br Escin's anti-edematous properties are also attributed to its role in reducing vascular permeability in inflamed tissues. researchgate.netnih.gov

Venous Insufficiency Models

The efficacy of escin in chronic venous insufficiency (CVI) has been supported by in vivo studies. Escin's beneficial effects in CVI models are primarily related to its anti-edematous, anti-inflammatory, and venotonic activities. scielo.brimpactfactor.orgresearchgate.netnih.gov Escin has been shown to improve venous tone, which contributes to its positive effects on venous disorders associated with edema. scielo.brresearchgate.netnih.govimpactfactor.org Preclinical data indicate that escin can reduce vascular permeability and improve venous hemodynamics. researchgate.netnih.gov

Cancer Models

Preclinical studies have explored the potential of escin in various cancer models. Beta-escin, a major component of escin, has demonstrated efficacy in inhibiting ovarian cancer metastasis in mouse models, leading to significantly decreased tumor weight and number. mdpi.com In intervention studies, beta-escin effectively inhibited bladder tumor growth, hepatocellular carcinoma growth, and subcutaneous tumor growth of a pancreatic cancer cell line in xenograft mouse models. mdpi.com Dietary administration of beta-escin significantly suppressed the formation of azoxymethane-induced colonic aberrant crypt foci (ACF) in rats, which are considered preneoplastic lesions. aacrjournals.org Beta-escin at concentrations of 0.025% and 0.05% in the diet showed a significant suppression of total colonic ACF. aacrjournals.org

| Treatment Group | Total Colonic ACF (mean ± SE) | Suppression (%) |

| Control diet | Value from source aacrjournals.org | - |

| 0.025% β-Escin diet | Value from source aacrjournals.org | ~40% aacrjournals.org |

| 0.05% β-Escin diet | Value from source aacrjournals.org | ~50% aacrjournals.org |

Note: Specific numerical values for ACF count were mentioned as "Value from source aacrjournals.org" as the exact numbers were in a table image not suitable for direct extraction, but the percentage suppression was stated in the text.

Furthermore, escin has been shown to augment the efficacy of gemcitabine (B846) in pancreatic cancer xenografts in nude mice, significantly enhancing its suppressive effect on tumor growth. nih.gov The anti-cancer activities are linked to mechanisms such as the induction of apoptosis and the inhibition of NF-κB activity and related gene products. nih.govmdpi.comresearchgate.net

Neurological Injury Models

Escin has demonstrated neuroprotective effects in preclinical models of neurological injury. In a rat model of traumatic spinal cord injury (SCI), aescin (escin) treatment improved locomotor outcomes, reduced immune response, oxidative stress, neuronal loss, axon demyelination, and spinal cord swelling. researchgate.net Escin also inhibited microglial activation in in vivo models of traumatic brain injury and lipopolysaccharide-induced neuroinflammation. researchgate.net Additionally, escin was effective in attenuating cognitive deficits and protecting hippocampal neurons in a mouse model of ischemic brain injury. mdpi.com

Allergic Inflammation Models

Studies have investigated the anti-allergic efficacy of escin, particularly beta-escin, in models of type I hypersensitivity. In the murine passive cutaneous anaphylaxis model, beta-escin inhibited the effects of mast cell activation and degranulation, preventing fluid extravasation into the tissue. nih.govresearchgate.net Beta-escin also significantly inhibited the late response in a lung allergy model with ovalbumin-sensitized mice, suppressing allergic airway inflammation. nih.govresearchgate.net This suppression was evidenced by a reduction in leukocytes, eosinophils, IL-5, and IL-13 in the bronchoalveolar lavage fluid. nih.govresearchgate.net Histopathological examinations further confirmed the reduced inflammation in lung tissue. researchgate.net Escin also showed a dose-dependent inhibition of allergic skin responses induced by compound 48/80 in a porcine model. karger.com

| Model System | Key Findings | Source(s) |

| Murine Passive Cutaneous Anaphylaxis | Inhibited mast cell activation and degranulation, prevented fluid extravasation. | nih.govresearchgate.net |

| Murine Allergic Airway Inflammation | Suppressed inflammation, reduced leukocytes, eosinophils, IL-5, and IL-13 in BALF. | nih.govresearchgate.net |

| Porcine Allergic Dermatitis | Dose-dependent inhibition of allergic skin response (redness and swelling) induced by compound 48/80. | karger.com |

Gastrointestinal Inflammation Models

Research into the effects of escin Ia and related escins in gastrointestinal inflammation models indicates potential therapeutic benefits. Studies using dextran sulfate (B86663) sodium (DSS)-induced chronic colitis in mice, a model for ulcerative colitis, have shown that a compound (referred to as HKL, which based on the context of the source discusses natural compounds for UC) significantly ameliorated disease activity index (DAI), colon length, and histopathological scores researchgate.net. Inflammatory cell infiltration and cytokine expression in the colon were suppressed by this treatment researchgate.net. Furthermore, it was reported to restore epithelial barrier functions and intestinal intraepithelial lymphocyte homeostasis in mice with DSS insults researchgate.net. While this study refers to HKL, other research on escin in general has also explored its anti-inflammatory effects relevant to the gastrointestinal tract, including anti-ulcerogenic properties in a rat model aacrjournals.org.

In Vitro Cellular Models

In vitro studies using various cell lines have provided insights into the potential mechanisms and targets of escin Ia and related escins.

Cancer Cell Lines

Escin Ia and other escins have been investigated for their effects on a variety of cancer cell lines. Escin has demonstrated cytotoxic effects on human renal cancer cells, with IC50 values of 40.6 ± 1.2 µM for 786-O cells and 35.0 ± 0.8 µM for Caki-1 cells after a 24-hour treatment spandidos-publications.com. This effect was noted as more pronounced in the Caki-1 cell line spandidos-publications.com. Escin was found to induce G2/M arrest and increase the sub-G1 population in these cells spandidos-publications.com.

Studies specifically on escin Ia have shown its ability to suppress the metastasis of triple-negative breast cancer (TNBC) cells, such as MDA-MB-231, by inhibiting the epithelial-mesenchymal transition (EMT) process chemfaces.comchemicalbook.combiocrick.com. This inhibition is suggested to involve the down-regulation of LOXL2 expression and promotion of E-cadherin mRNA expression chemfaces.comchemicalbook.com. Escin Ia also prevented the EMT process in TNF-α/TGF-β-stimulated MCF-7 cells chemfaces.com.

Escin has also been reported to induce apoptosis and reduce proliferation in numerous other cancer cell lines, including human acute leukemia Jurkat T, HL-60, chronic myeloid leukemia K562, cholangiocarcinoma, hepatoma, colonic cancer, pancreatic, and prostate cancer cells spandidos-publications.com. In colon cancer cells (HT-29), beta-escin induced growth arrest at the G1-S phase, associated with the induction of the cyclin-dependent kinase inhibitor p21WAF1/CIP1 aacrjournals.org.

Here is a summary of findings in select cancer cell lines:

| Cell Line | Cancer Type | Escin/Escin Ia Effect | Key Mechanism(s) | Reference(s) |

| 786-O, Caki-1 | Human renal cancer | Cytotoxicity (IC50 values: 40.6±1.2 µM for 786-O, 35.0±0.8 µM for Caki-1 at 24h) | G2/M arrest, increased sub-G1 population, apoptosis induction | spandidos-publications.com |

| MDA-MB-231 | Triple-negative breast cancer | Suppression of metastasis, inhibition of invasion and migration | Inhibition of EMT, down-regulation of LOXL2, promotion of E-cadherin mRNA | chemfaces.comchemicalbook.com |

| MCF-7 | Breast cancer | Prevention of EMT (when stimulated with TNF-α/TGF-β) | Down-regulation of LOXL2 (in stimulated cells) | chemfaces.com |

| HT-29 | Human colon cancer | Growth arrest at G1-S phase | Induction of p21WAF1/CIP1 | aacrjournals.org |

| Jurkat T, HL-60, K562 | Leukemia | Apoptosis induction | Intrinsic cell death pathway (for Jurkat T) | spandidos-publications.comoncotarget.com |

| Glioblastoma-initiating cells | Brain cancer | Selective cytotoxicity, reduction in viability | Caspase-dependent cell death, loss of stemness properties | oncotarget.comnih.gov |

Endothelial Cells

Studies, primarily using human umbilical vein endothelial cells (HUVECs), have investigated the effects of escin on endothelial cell function. Beta-escin has been shown to effectively modulate HUVECs proliferation and tube formation mdpi.combiocrick.com. It exerts an inhibitory effect on basic fibroblast growth factor (bFGF)-induced proliferation, migration, and tube formation mdpi.com. The inhibition of these processes, critical steps in angiogenesis, could be partially explained by the suppression of Akt activation in response to bFGF mdpi.com. Additionally, the anti-angiogenic effects might be mediated via the inhibition of EFNB2 and FGF-1 gene expressions in endothelial cells mdpi.com.

Escin has also been reported to protect endothelial cells from hypoxic damage. In an in vitro model of HUVECs incubated under hypoxic conditions, escin at concentrations of 100–750 ng/mL partially protected against ATP loss and inhibited hypoxia-induced increases in phospholipase A2 (PLA2) activity nih.govnih.gov. Escin has also been shown to reduce neutrophil adhesion and aggregation mdpi.com. The vascular anti-inflammatory mechanism of beta-escin in endothelial cells may involve disturbances in cholesterol homeostasis leading to cytoskeletal perturbations and a decrease in nuclear factor-kappaB (NF-κB) activation mdpi.complos.org.

Neuronal Cell Lines

While the search results did not provide extensive direct information on the efficacy of escin Ia specifically on neuronal cell lines, some studies on escin in general offer relevant insights into its potential neuro-related effects. Escin has been reported to have ameliorative effects on neuropathic pain, suggested to involve suppressing the NF-κB pathway and its targets, such as pro-inflammatory cytokines encyclopedia.pub. It has also been found to act as an analgesic in bone cancer pain, potentially by suppressing inflammation and microglial activation encyclopedia.pub. Although these findings are not directly from studies on neuronal cell lines assessing efficacy in the context of the outline, they suggest a potential interaction with neural or immune components in the nervous system. The use of neuronal cell lines in developmental neurotoxicity testing has been discussed, but a direct link to escin Ia efficacy in such models was not found in the provided snippets altex.org.

Macrophage Cell Cultures

Escin has been shown to inhibit macrophage activation in vitro karger.comresearchgate.net. In murine macrophagic RAW264.7 cells stimulated by lipopolysaccharide (LPS), escin or corticosterone (B1669441) (Cort) significantly reduced the content of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin 1β (IL-1β) secreted by these cells researchgate.net. The combination of suboptimal concentrations of escin with Cort also inhibited the secretion of these inflammatory factors researchgate.net. This suggests that escin can synergize with glucocorticoids to enhance anti-inflammatory effects in macrophages researchgate.net. Escin's anti-inflammatory mechanism in macrophages has been linked to the inhibition of NF-κB activation researchgate.net.

Intestinal Epithelial Cells

Studies involving intestinal epithelial cells have been conducted in the context of investigating compounds for inflammatory bowel diseases and the biotransformation of escin. While direct efficacy data of escin Ia on intestinal epithelial cells for specific therapeutic effects (other than indirect effects via reducing inflammation) was not prominently featured in the search results, some studies provide relevant information. For instance, intestinal epithelial cell lines like HCT-116 and NCM460 have been used to create in vitro inflammation models stimulated with LPS researchgate.net. Additionally, research on the biotransformation of escin Ia by human intestinal bacteria and Lactobacillus brevis in vitro revealed that escin Ia is converted into several products, including desacylescin I chemfaces.comchemicalbook.combiocrick.com. Desacylescin I showed potentially inhibitory effects on tumor cell growth in vivo chemfaces.comchemicalbook.combiocrick.com. While this highlights the interaction of escin Ia with the intestinal environment and the activity of its metabolites, it does not directly detail the efficacy of escin Ia itself on intestinal epithelial cells in the context of the other cellular models discussed.

Analytical Methodologies for Escin Ia Quantification and Characterization

Chromatographic Techniques

Chromatographic methods are fundamental for separating escin (B49666) Ia from other co-occurring compounds, including its isomers, which is crucial for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis and quantification of escin Ia. It is often coupled with various detectors, such as Diode Array Detection (DAD), Ultraviolet (UV) detectors, or Evaporative Light Scattering Detection (ELSD). elewa.orgnih.govfio.org.cnnih.govdntb.gov.uavienkiemnghiem.gov.vnnih.gov

HPLC methods have been developed for the quantitative determination of escin Ia in various samples, including plant seeds and pharmaceutical formulations. nih.govfio.org.cnnih.govvienkiemnghiem.gov.vn Typical conditions involve reversed-phase chromatography using C18 columns. nih.govfio.org.cnnih.govvienkiemnghiem.gov.vn Mobile phases commonly consist of mixtures of acetonitrile (B52724) or methanol (B129727) with water, often acidified with phosphoric acid. nih.govfio.org.cnnih.govvienkiemnghiem.gov.vn Detection wavelengths in the UV range, such as 203 nm, 210 nm, or 220 nm, are frequently used for detecting escin Ia. nih.govfio.org.cnvienkiemnghiem.gov.vn

Validated HPLC methods for escin Ia quantification have demonstrated good linearity, precision, and accuracy. For instance, an HPLC-DAD method for determining four major saponins (B1172615), including escin Ia, in Aesculus chinensis seeds showed good linearity (r² > 0.9994), precision (RSD < 1.5%), and recovery ranges of 95.2-97.3%. nih.govfio.org.cn Another reversed-phase HPLC method with UV detection for aescin in enteric coated tablets reported a linear range from 53.4 to 160.1 μg·mL⁻¹, with intra- and inter-day precision variations less than 1% RSD and a mean recovery of 100.66% (RSD = 0.64%). vienkiemnghiem.gov.vn

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, ESI-TOF/MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), including techniques like tandem mass spectrometry (LC-MS/MS) and electrospray ionization-time of flight mass spectrometry (ESI-TOF/MS), provides powerful tools for the characterization and quantification of escin Ia, particularly in complex matrices and for structural elucidation. elewa.orgnih.govfio.org.cnmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgmdpi.com

LC-MS/MS is valuable for the simultaneous quantification of escin Ia and its isomers, even at low concentrations in biological samples such as human plasma. elewa.orgnih.govresearchgate.net These methods often involve solid-phase extraction (SPE) for sample preparation and reversed-phase chromatography for separation. nih.govresearchgate.net Detection is typically performed in positive ion mode using multiple reaction monitoring (MRM) of specific precursor-product ion transitions. For escin Ia, a common transition is m/z 1131.8 → 807.6. nih.govresearchgate.net LC-MS/MS methods for escin Ia in plasma have shown linearity at concentrations up to 10 ng/mL with correlation coefficients > 0.996 and lower limits of quantitation (LLOQ) as low as 33 pg/mL. nih.gov

ESI-TOF/MS is employed for the characterization and accurate mass measurement of escin Ia and its isomers, confirming their presence in extracts. nih.govfio.org.cnresearchgate.netresearchgate.net This technique helps in identifying saponin (B1150181) ions and can provide information about the elemental composition. mdpi.comresearchgate.netresearchgate.net LC-MS and LC-MS/MS data combined are used to assign retention times to different escin molecules and confirm the presence of isomers. mdpi.com Collision-induced dissociation (CID) in LC-MS/MS experiments helps confirm glycan sequences and the nature of ester groups. mdpi.com

Gas Chromatography (GC)

While Gas Chromatography (GC) is mentioned as a technique for saponin analysis in general, specific detailed applications for the direct quantification or characterization of escin Ia using GC are less commonly reported compared to HPLC and LC-MS. bibliomed.orgresearchgate.net Some studies utilizing GC-MS have focused on analyzing related compounds in the biosynthetic pathway of escin Ia rather than the compound itself. researchgate.net

Thin-Layer Chromatography (TLC)-Densitometry

Thin-Layer Chromatography (TLC), often coupled with densitometry, is a validated and cost-effective method for the identification and quantification of α-escin, which includes escin Ia, particularly in bulk drug substances and pharmaceutical dosage forms. nih.govresearchgate.netumlub.pldoaj.org

TLC methods for escin Ia typically utilize silica (B1680970) gel plates as the stationary phase. doaj.org Various mobile phases, such as mixtures of n-butanol, acetic acid, and water, or ethyl acetate, isopropanol, and water, are employed to achieve separation. umlub.pldoaj.org Visualization of escin spots can be done using reagents like anisaldehyde-sulfuric acid or phosphotungstic acid solution, followed by densitometric measurement. umlub.pldoaj.org While potentially less sensitive than HPLC-MS/MS for analyzing biosamples, TLC-densitometry is considered suitable for determining α-escin content in pharmaceutical formulations containing significant amounts of the compound. researchgate.net

Spectrophotometric Methods

Spectrophotometric methods, particularly in the UV-Vis range, are used for the quantitative analysis of escin, often focusing on the total saponin content expressed as escin. elewa.orgbibliomed.orgresearchgate.net These methods are generally considered fast, simple, and cost-effective for routine analysis. bibliomed.orgresearchgate.net

One common approach involves a color reaction between oxidized triterpenoid (B12794562) saponins and vanillin (B372448) in the presence of sulfuric acid, with the absorbance measured at 560 nm. bibliomed.orgresearchgate.net This calibration curve method is used to quantify the total saponins expressed in escin. bibliomed.orgresearchgate.net Another spectrophotometric method is based on the molar absorptivity of escin. bibliomed.orgresearchgate.net The German Pharmacopeia (DAB) historically used a colorimetric method to determine the total escin content in Aesculus hippocastanum and its extracts. elewa.orgfio.org.cn However, these methods may not be specific to individual escin isomers like escin Ia. elewa.orgfio.org.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is a crucial technique for the structural characterization and confirmation of escin Ia. mdpi.comrsc.orgrsc.orgnih.govchemfaces.commdpi.com

NMR data provides detailed information about the different functional groups, the sugar moieties, and the aglycone structure of escin Ia. nih.govmdpi.com By comparing the obtained ¹H-NMR and ¹³C-NMR spectra with reported literature data, the chemical structure of isolated escin Ia can be confirmed. mdpi.comnih.gov For instance, NMR analysis can reveal signals corresponding to methyl groups, olefinic protons and carbons, and the characteristic signals of the attached glucopyranosiduronic acid and other sugar units. nih.govmdpi.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a separation technique that has been applied to the analysis of escin and its related saponins, including escin Ia. CE offers advantages such as high separation efficiency, low sample and solvent consumption, and relatively short analysis times.

Research has reported the use of Capillary Electrophoresis coupled with a UV detector for the analysis of escin, including escin Ia, in various extracts of Aesculus hippocastanum L., such as dry, hydroalcoholic, and hydroglycolic extracts. nih.gov One study specifically describes a rapid method for the analysis of total β-escin in Aesculus hippocastanum L. extracts using capillary zone electrophoresis (CZE). vienkiemnghiem.gov.vndntb.gov.uaresearchgate.net While this method focuses on total β-escin, CE techniques are capable of separating individual saponins like escin Ia due to differences in their charge-to-mass ratio and electrophoretic mobility in a buffer system. The application of CE in saponin analysis is acknowledged in the literature, although often noted as requiring specialized equipment and expertise compared to more widely available methods like HPLC. vienkiemnghiem.gov.vnresearchgate.net

Extraction Methodologies

Effective extraction of escin Ia from plant matrices, primarily the seeds of Aesculus species like Aesculus hippocastanum and Aesculus chinensis, is a critical initial step before analysis or purification. Various methodologies have been developed and optimized to maximize the yield and purity of escin Ia.

Ultrasonic extraction is a commonly employed method for the extraction of saponins, including escin Ia, from plant materials. Optimized ultrasonic extraction conditions for escins from Aesculus hippocastanum L. seeds have been reported, utilizing 70% methanol as the extraction solvent, a temperature of 80 °C, and an extraction time of 4 hours. nih.govresearchgate.netresearchgate.net This method involves mixing the powdered sample with the solvent and subjecting it to ultrasonic waves, which enhance the transfer of compounds from the solid matrix to the solvent. The extraction is typically repeated to improve the yield, and the combined extracts are then processed further, often involving centrifugation and evaporation. nih.govresearchgate.net

Another method explored for the extraction of escins from Aesculus chinensis seeds is Accelerated Solvent Extraction (ASE). fio.org.cn ASE utilizes elevated temperature and pressure to achieve rapid and efficient extraction. Optimized ASE conditions for escin Ia and other major saponins from A. chinensis seeds involved using 70% aqueous methanol as the extraction solvent at an elevated temperature (e.g., 120 °C) with a specific static extraction time and flush volume over multiple cycles. fio.org.cn Studies comparing different solvent systems for ASE have indicated that 70% aqueous methanol generally provides the highest extraction efficiency for escin Ia and its isomers. fio.org.cn

Liquid-liquid extraction is also a component of saponin purification processes after initial solid-liquid extraction. For instance, a method for obtaining saponin natural extracts from ground dry seeds of Aesculus hippocastanum involves initial methanol solid-liquid extraction followed by several liquid/liquid extractions, including with isobutanol, to recover saponins in the organic phase and remove impurities. mdpi.com

The choice of extraction method and optimization of parameters such as solvent type, temperature, time, and solvent-to-sample ratio significantly impact the yield and composition of the extracted escin Ia.

Structure Activity Relationship Sar Studies of Escin Ia

Comparative Pharmacological Activities of Escin (B49666) Ia and its Isomers

Studies investigating the comparative pharmacological activities of the different escin isomers have revealed variations in their potency across various biological assays, particularly those related to inflammation and vascular permeability. Escin Ia, along with escins Ib, IIa, and IIb, has been shown to inhibit the increase in vascular permeability induced by agents such as acetic acid in mice and histamine (B1213489) in rats. nih.govchemfaces.com These escins also demonstrated inhibitory effects on hind paw edema induced by carrageenin in rats during the initial phase. nih.govchemfaces.com

However, comparative studies have indicated differences in the degree of activity among these isomers. In models of acute inflammation, escins Ib, IIa, and IIb have often shown more potent activities compared to escin Ia. For instance, in inhibiting scratching behavior induced by compound 48/80 in mice, escin Ia was found to be the weakest among escins Ia, Ib, IIa, and IIb. nih.govchemfaces.com Escins Ib, IIa, and IIb also inhibited vascular permeability induced by serotonin (B10506) in rats, whereas escin Ia did not show this effect. nih.gov

Isoescins Ia and Ib represent another group of isomers, differing from escins primarily by the position of acyl groups, often formed through acyl migration. mdpi.comresearchgate.net Comparative studies involving isoescin Ia and escin Ia have suggested that isoescin Ia exhibits lower pharmacological activity than escin Ia in certain contexts. nih.gov Differences in activity have also been noted between the broader classifications of alpha- and beta-escins, with beta-escins (which include escin Ia and Ib) generally considered more active than alpha-escins (which include isoescin Ia and Ib). mdpi.comresearchgate.net

The comparative activities of escins Ia, Ib, IIa, and IIb have also been examined in other assays, such as magnesium absorption enhancement in mice. In one study, escins Ib and IIb enhanced magnesium absorption, while escins Ia and IIa showed no such activity. snu.ac.kr

The following table summarizes some of the comparative pharmacological activities observed for escin Ia and its related isomers:

| Compound | Vascular Permeability (Acetic Acid/Histamine) | Vascular Permeability (Serotonin) | Carrageenin-induced Paw Edema | Scratching Behavior (Compound 48/80) | Magnesium Absorption Enhancement |

| Escin Ia | Inhibitory nih.govchemfaces.com | No effect nih.gov | Inhibitory (first phase) nih.govchemfaces.com | Weakest inhibition nih.govchemfaces.com | No activity snu.ac.kr |

| Escin Ib | Inhibitory nih.govchemfaces.com | Inhibitory nih.gov | Inhibitory (first phase) nih.govchemfaces.com | More potent than Ia nih.govchemfaces.com | Enhanced absorption snu.ac.kr |

| Escin IIa | Inhibitory nih.govchemfaces.com | Inhibitory nih.gov | Inhibitory (first phase) nih.govchemfaces.com | More potent than Ia nih.govchemfaces.com | No activity snu.ac.kr |

| Escin IIb | Inhibitory nih.govchemfaces.com | Inhibitory nih.gov | Inhibitory (first phase) nih.govchemfaces.com | More potent than Ia nih.govchemfaces.com | Enhanced absorption snu.ac.kr |

| Desacylescins | No effect nih.govchemfaces.com | Not specified | Not specified | No effect nih.govchemfaces.com | No activity snu.ac.kr |

| Isoescin Ia | Not explicitly compared to Ia in sources | Not explicitly compared to Ia in sources | Not explicitly compared to Ia in sources | Not explicitly compared to Ia in sources | Not specified |

| Isoescin Ib | Not explicitly compared to Ia in sources | Not explicitly compared to Ia in sources | Not explicitly compared to Ia in sources | Not explicitly compared to Ia in sources | Not specified |

Note: This table summarizes findings from specific studies and may not represent the entirety of research on these compounds.

Role of Specific Acyl Groups in Biological Activity

A key finding from SAR studies on escins is the essential role of acyl groups for their biological activity. nih.govchemfaces.com Desacylescins, which lack these acyl substitutions, have consistently shown little to no activity in various animal models of inflammation. nih.govchemfaces.com

The type and position of the acyl groups significantly influence the potency of the escin isomers. Escin Ia possesses an acetyl group at C-22 and a tigloyl group at C-21, along with a complex carbohydrate chain at C-3 that includes a glucuronic acid unit linked to glucose and xylose moieties. nih.govchemfaces.com In contrast, escins Ib, IIa, and IIb differ in their acyl and sugar moieties. For instance, escins Ib and IIb typically have an angeloyl group at C-21 instead of the tigloyl group found in escin Ia. nih.govchemfaces.com Escin IIa and IIb also differ from escin Ia in the sugar chain composition, possessing a 2'-O-xylopyranosyl moiety. nih.govchemfaces.com

Studies have indicated that the presence of a 21-angeloyl group or a 2'-O-xylopyranosyl moiety is associated with more potent anti-inflammatory activities compared to the combination of a 21-tigloyl group and a 2'-O-glucopyranosyl moiety found in escin Ia. nih.govchemfaces.com This suggests that the nature of the acyl group at C-21 and the composition of the sugar chain play critical roles in determining the pharmacological profile of these saponins (B1172615).